molecular formula C26H24N2O5S B2598001 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-51-1

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2598001
CAS No.: 866725-51-1
M. Wt: 476.55
InChI Key: SUAVYBKFSFPQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline-based derivative featuring a benzenesulfonyl group at the 3-position, an ethoxy substituent at the 6-position, and an N-(2-methylphenyl)acetamide moiety. The crystal structure determination of such compounds often employs programs like SHELX, which are widely used for small-molecule refinement and structural analysis . The ethoxy group at the 6-position differentiates it from closely related analogs, influencing solubility and steric interactions.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-19-13-14-23-21(15-19)26(30)24(34(31,32)20-10-5-4-6-11-20)16-28(23)17-25(29)27-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAVYBKFSFPQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the quinolinone core to a more saturated form.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions may introduce halogens or nitro groups into the molecule.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, affecting neurotransmission and leading to potential therapeutic effects in neurodegenerative diseases . Additionally, its interaction with cellular pathways involved in oxidative stress and inflammation may contribute to its pharmacological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 3-sulfonylquinolin-4-one derivatives. Below is a detailed comparison with two structurally analogous compounds identified in the literature:

Compound A : 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

  • Key Differences :
    • Sulfonyl Group : 4-chlorobenzenesulfonyl (vs. unsubstituted benzenesulfonyl in the target compound).
    • 6-Position Substituent : Ethyl (vs. ethoxy).
    • Acetamide Substituent : N-(3-methylphenyl) (vs. N-(2-methylphenyl)).

Compound B : 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

  • Key Differences :
    • 6-Position Substituent : Ethyl (vs. ethoxy).
    • Acetamide Substituent : N-(4-chlorophenyl) (vs. N-(2-methylphenyl)).

Structural and Functional Implications

Substituent Effects :

Sulfonyl Group: The unsubstituted benzenesulfonyl group in the target compound may enhance metabolic stability compared to Compound A’s 4-chloro derivative, which could increase electrophilicity and reactivity .

6-Position Substituent :

  • Ethoxy (target) vs. ethyl (Compounds A and B): The ethoxy group’s oxygen atom may improve solubility via hydrogen bonding, whereas ethyl groups prioritize lipophilicity. This difference could impact bioavailability and membrane permeability.

Acetamide Substituent: N-(2-methylphenyl) (target) vs.

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound A Compound B
Sulfonyl Group Benzenesulfonyl 4-Chlorobenzenesulfonyl Benzenesulfonyl
6-Position Ethoxy Ethyl Ethyl
Acetamide Substituent N-(2-methylphenyl) N-(3-methylphenyl) N-(4-chlorophenyl)
Potential Solubility Moderate (due to ethoxy) Low (ethyl) Low (ethyl)
Electrophilicity Neutral High (Cl substituent) Neutral

Research Findings and Limitations

While specific biological data for the target compound are unavailable in the provided evidence, structural analogs like Compounds A and B offer insights:

  • Compound A : The 4-chloro substitution may enhance target binding but reduce metabolic stability due to increased reactivity .
  • Compound B : The ethyl group at the 6-position and 4-chloroacetamide likely prioritize lipophilicity, favoring blood-brain barrier penetration .

The target compound’s ethoxy group and ortho-methyl acetamide could strike a balance between solubility and steric effects, making it a candidate for further pharmacokinetic studies.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a quinoline derivative that has garnered interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Quinoline moiety : Known for various biological activities.
  • Benzenesulfonyl group : Often enhances solubility and bioavailability.
  • Ethoxy and acetamide substituents : Contribute to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.

Anticancer Properties

Quinoline derivatives have been studied for their anticancer effects. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, it has been observed to inhibit the proliferation of breast cancer cells, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it shows promise as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.

In Vitro Studies

A series of studies have assessed the biological activity of this compound using various cell lines:

  • Cancer Cell Lines : The compound demonstrated IC50 values in the micromolar range against several cancer types (e.g., MCF-7 breast cancer cells).
  • Bacterial Strains : It exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
Cell Line/Pathogen IC50/MIC Value Mechanism of Action
MCF-7 (Breast Cancer)12 µMInduction of apoptosis
E. coli32 µg/mLDNA synthesis inhibition
Staphylococcus aureus16 µg/mLMembrane disruption

Case Studies

In a notable case study, a derivative similar to the target compound was evaluated for its effects on human cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and alterations in apoptotic markers, reinforcing the potential therapeutic applications of quinoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.